molecular formula C15H12N2S B13226398 [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine

[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine

Cat. No.: B13226398
M. Wt: 252.3 g/mol
InChI Key: FSUNMAKDBOKTDK-UHFFFAOYSA-N
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Description

[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine: is a heterocyclic compound that features a thiazole ring fused with a phenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides . The reaction conditions often require a solvent like ethanol and a catalyst such as hydrochloric acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is usually confirmed through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions: [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine is used as a building block for synthesizing more complex molecules.

Biology and Medicine: This compound has shown promise in biological applications, particularly as an antimicrobial and antileishmanial agent. Its derivatives have been studied for their activity against various pathogens, including bacteria and protozoa .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: What sets [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine apart from similar compounds is its specific substitution pattern, which enhances its biological activity and chemical stability. This unique structure allows for more targeted interactions with biological molecules, making it a valuable compound in drug development and other scientific research .

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C15H12N2S/c16-13-9-5-4-8-12(13)14-10-18-15(17-14)11-6-2-1-3-7-11/h1-10H,16H2

InChI Key

FSUNMAKDBOKTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3N

Origin of Product

United States

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